

# Preclinical Profile of PCO371: An Investigational Oral PTHR1 Agonist for Hypoparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

## **Executive Summary**

**PCO371** is a novel, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical Co., Ltd., **PCO371** emerged from a cell-based functional screening program as a promising therapeutic candidate for hypoparathyroidism. Preclinical studies have demonstrated its potential to normalize serum calcium levels and modulate phosphate homeostasis in animal models of this condition, offering a potential alternative to current injectable therapies. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the unique mechanism of action of **PCO371**.

### Introduction

Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia. Standard treatment involves calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications. **PCO371** was developed to address the unmet need for an orally administered PTH replacement therapy. As a small molecule agonist of PTHR1, a Class B G-protein coupled receptor (GPCR), **PCO371** mimics the physiological effects of endogenous PTH.[1][2][3]



#### **Mechanism of Action**

**PCO371** exhibits a unique mechanism of action, functioning as a "molecular wedge."[4] It binds to a novel allosteric site within the intracellular cavity of the PTHR1. This binding stabilizes the active conformation of the receptor, facilitating its interaction with the Gs protein.[4][5][6] This intracellular binding mode is distinct from the orthosteric binding of endogenous PTH.

Notably, **PCO371** is a G-protein biased agonist.[5][6] It preferentially activates the Gs protein signaling pathway, leading to the production of cyclic AMP (cAMP), while having a minimal effect on the  $\beta$ -arrestin signaling pathway.[5][7] This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing certain adverse effects associated with non-biased PTHR1 activation.

## Signaling Pathway of PCO371 at PTHR1



Click to download full resolution via product page

**PCO371** activates the Gs-cAMP signaling pathway.

## **Preclinical Efficacy**



#### In Vitro Studies

**PCO371** has been shown to be a full agonist of the human PTHR1 (hPTHR1) in various in vitro assays.

Table 1: In Vitro Activity of PCO371

| Assay                        | Cell Line | Receptor | Parameter | Value  | Reference |
|------------------------------|-----------|----------|-----------|--------|-----------|
| cAMP<br>Production           | COS-7     | hPTHR1   | EC50      | 2.4 μΜ | [1][8]    |
| Phospholipas<br>e C Activity | COS-7     | hPTHR1   | EC50      | 17 μΜ  | [1][8]    |

**PCO371** demonstrated selectivity for PTHR1, with no activity observed at the PTH type 2 receptor (PTHR2).[1][2]

## In Vivo Studies in a Hypoparathyroidism Animal Model

The efficacy of **PCO371** in a model of hypoparathyroidism was evaluated in thyroparathyroidectomized (TPTX) rats.

Table 2: Effects of a Single Oral Dose of **PCO371** in TPTX Rats

| Dose (mg/kg) | Peak Increase<br>in Serum<br>Calcium<br>(mg/dL) | Time to Peak<br>(hours) | Duration of<br>Action (hours) | Reference |
|--------------|-------------------------------------------------|-------------------------|-------------------------------|-----------|
| 10           | ~2.5                                            | 4                       | > 8                           | [1]       |
| 30           | ~4.0                                            | 6                       | > 8                           | [1]       |

Oral administration of **PCO371** in TPTX rats resulted in a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels.[1][9] Importantly, these effects were sustained and achieved without an increase in urinary calcium excretion, a common side effect



of conventional therapies.[1][2] The in vivo effects of **PCO371** were observed to be more prolonged compared to injected PTH (1-34) or PTH (1-84).[10]

#### **Pharmacokinetics in Rats**

**PCO371** exhibited good oral bioavailability in rats.

Table 3: Pharmacokinetic Parameters of **PCO371** in Normal Rats (Oral Administration)

| Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax<br>(hours) | T1/2 (hours) | Bioavailabil<br>ity | Reference |
|-----------------|-----------------|-----------------|--------------|---------------------|-----------|
| 2               | 185             | 1.0             | 1.7          | 34%                 | [1]       |
| 10              | 1150            | 1.5             | 1.5          | -                   | [1]       |

## Experimental Protocols In Vitro cAMP Production Assay

- Cell Line: COS-7 cells transiently transfected with a plasmid expressing human PTHR1.[1]
- Method: Transfected cells were incubated with varying concentrations of PCO371 or a reference agonist (hPTH(1-34)).[3]
- Incubation: The incubation was carried out for 30 minutes.[11]
- Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.
- Analysis: The concentration-response curves were generated, and the EC50 values were calculated.

### In Vivo Hypocalcemia Model (TPTX Rats)

- Animal Model: Male Sprague-Dawley rats underwent thyroparathyroidectomy (TPTX) to induce hypocalcemia, serving as an animal model for hypoparathyroidism.[1][9]
- Drug Administration: PCO371 was administered orally as a single dose.[1]



- Blood Sampling: Blood samples were collected serially from the jugular vein at various time points post-dosing.[12]
- Biochemical Analysis: Serum levels of calcium and phosphate were measured using standard biochemical analyzers.
- Urine Collection: Urine was collected to measure calcium excretion.[1]

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in understanding and managing hypoparathyroidism PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic model of parathyroid hormone modulation by a negative allosteric modulator of the calcium-sensing receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of PCO371: An Investigational Oral PTHR1 Agonist for Hypoparathyroidism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609860#preclinical-studies-of-pco371-in-hypoparathyroidism]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com